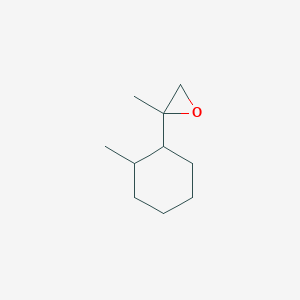

![molecular formula C2Cl2O2S2 B2559031 Chloro[(chlorocarbonyl)disulfanyl]methanone CAS No. 51615-88-4](/img/structure/B2559031.png)

Chloro[(chlorocarbonyl)disulfanyl]methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

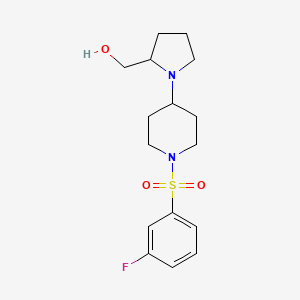

Chloro[(chlorocarbonyl)disulfanyl]methanone is an organosulfur compound. It is used in research as a reactive thiol-blocking reagent. The compound has a CAS Number of 51615-88-4 and a molecular weight of 191.06 .

Molecular Structure Analysis

The Inchi Code of Chloro[(chlorocarbonyl)disulfanyl]methanone is 1S/C2Cl2O2S2/c3-1(5)7-8-2(4)6 .Physical And Chemical Properties Analysis

Chloro[(chlorocarbonyl)disulfanyl]methanone has a molecular weight of 191.06 .科学的研究の応用

Advanced Oxidation Processes for Pollutant Degradation

The study by Qi et al. (2016) highlights the activation of peroxymonosulfate (PMS) by base in advanced oxidation processes (AOPs) for the elimination of organic pollutants. This method efficiently degraded various organic pollutants, including acid orange 7 (AO7), phenol, and bisphenol A, at ambient temperatures. The activation mechanism involves radical species other than sulfate radicals, offering a novel pathway for environmental remediation efforts (Qi et al., 2016).

Removal of Organic Pollutants Using Activated Persulfate

Ghorbanian et al. (2019) evaluated the removal of 2,4-dichlorophenol from aqueous solutions using microwave irradiation assisted by nanoscale zero-valent copper activated persulfate. This system achieved higher efficiency in the degradation of 2,4-dichlorophenol compared to other systems, demonstrating the potential of using activated persulfate in the treatment of water contaminated with organic pollutants (Ghorbanian et al., 2019).

Catalyzed Persulfate Oxidation of Azo Dyes

Yang et al. (2011) investigated the oxidative degradation of azo dye acid orange 7 (AO7) in the presence of granular activated carbon and persulfate at ambient temperatures. The study found a synergistic effect in the combined system, leading to significant degradation of AO7. This research suggests the utility of catalyzed persulfate oxidation in dye degradation, relevant to textile wastewater treatment (Yang et al., 2011).

Electrochemical Studies on Methanol Dissociation

Sun and Clavilier (1987) explored the self-poisoning phenomenon in the electrocatalytic oxidation of small organic molecules, focusing on the intermediate, or "poison," formed from methanol dissociation on platinum surfaces. Their findings on the structure-dependent formation and oxidation of this poison contribute to a better understanding of electrocatalysis, potentially influencing the development of more efficient catalytic systems (Sun & Clavilier, 1987).

Synthesis and Reactivity of Organic Sulfur Compounds

KobayashiMichio and TeraoMiki (1966) studied the reactions of arylsulfinic acid salts with alkyl chlorocarbonates, revealing insights into the synthesis of alkyl sulfinates. This work underscores the complexity and potential of organic sulfur compounds in synthetic chemistry, which might parallel the reactivity and applications of Chloro[(chlorocarbonyl)disulfanyl]methanone in related contexts (KobayashiMichio & TeraoMiki, 1966).

特性

IUPAC Name |

S-carbonochloridoylsulfanyl chloromethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2O2S2/c3-1(5)7-8-2(4)6 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPMEXDXARPDRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(SSC(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro[(chlorocarbonyl)disulfanyl]methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

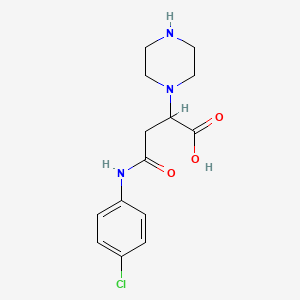

![N-(2,4-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2558949.png)

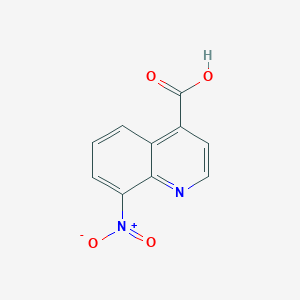

![benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate](/img/structure/B2558952.png)

![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

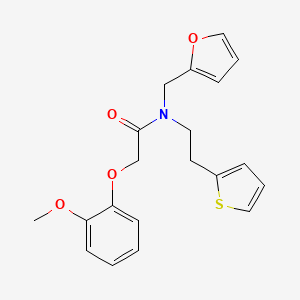

![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2558965.png)

![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2558966.png)

![8-(4-ethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558967.png)

![2-Chloro-N-[1-(3-chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]acetamide](/img/structure/B2558968.png)